molecular formula C11H15N B3098483 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1337693-87-4

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3098483
CAS No.: 1337693-87-4
M. Wt: 161.24 g/mol
InChI Key: RVYMOWKHMXUHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 197.71 . It is also known as 6-methyltetralin . This compound is found in Camellia sinensis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be synthesized through the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydronaphthalene ring with a methyl group attached to the 6th carbon and an amine group attached to the 1st carbon .

Scientific Research Applications

Stereoselective Synthesis

1,2,3,4-Tetrahydronaphthalen-1-amine derivatives are pivotal synthetic intermediates for bioactive compounds. A study demonstrated the acylation of these compounds, followed by stereoselective reduction to synthesize aminonaphthyl alcohols, primarily in cis-form. This process is crucial in the development of various pharmaceuticals and other bioactive molecules (Men Wei-dong, 2013).

Synthesis of Complex Compounds

The compound has been used as a starting material in multistep syntheses, producing complex structures like 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This illustrates its versatility as a building block in organic synthesis (S. Göksu, C. Kazaz, Y. Sütbeyaz, H. SeÇen, 2003).

Domino Synthesis Processes

A study highlighted its use in domino synthesis processes for the creation of polyaromatic hydrocarbons, showcasing its role in efficient and elegant chemical syntheses (Solaimalai Thimmarayaperumal, Sivakumar Shanmugam, 2017).

Crystal Structure Analysis

Research into the crystal structures of derivatives of 1,2,3,4-tetrahydronaphthalenes has provided valuable insights into the molecular arrangements and interactions of these compounds, which is essential for developing new materials and drugs (M. Kaiser, M. Weil, P. Gärtner, V. Enev, 2023).

Large-Scale Stereoselective Synthesis

A study discussed a multikilogram-scale, stereoselective process for synthesizing a derivative of this compound, highlighting its scalability and potential for industrial applications (Z. Han, S. Koenig, Hang Zhao, Xiping Su, and Surendra P. Singh, R. Bakale, 2007).

Role in Photoamination Reactions

The compound's role in photoaminations, leading to the formation of various aminated compounds, underscores its utility in photochemical processes and synthesis (Toshiaki Yamashita, M. Yasuda, T. Isami, S. Nakano, K. Tanabe, K. Shima, 1993).

Exploration of Stereochemistry and Chemical Reactions

Studies on the compound have facilitated exploration into stereochemistry and chemical reactions, such as reductions and rearrangements, which are fundamental in organic chemistry (L. Tippett, R. Massy-Westropp, 1993).

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYMOWKHMXUHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 5
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.